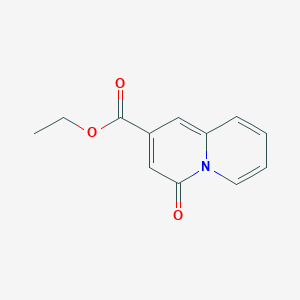

Ethyl 4-oxo-4H-quinolizine-2-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 4-oxoquinolizine-2-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-10-5-3-4-6-13(10)11(14)8-9/h3-8H,2H2,1H3 |

InChI Key |

JRQBXPOPELFLEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N2C=CC=CC2=C1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of Ethyl 4 Oxo 4h Quinolizine 2 Carboxylate and Analogues

Direct Synthetic Pathways to the Ethyl 4-oxo-4H-quinolizine-2-carboxylate Scaffold

Direct and efficient construction of the fundamental this compound structure has been achieved through several key synthetic strategies. These methods prioritize atom economy and operational simplicity, starting from commercially accessible materials.

A notably facile and efficient one-pot method for synthesizing the 2-substituted-4-oxo-4H-quinolizine core has been developed. rsc.org This strategy employs a Stobbe condensation followed by an in-situ cyclization, beginning with the readily available 2-pyridinecarbaldehyde. rsc.orgresearchgate.net In this procedure, a mixture of 2-pyridinecarbaldehyde and diethyl succinate (B1194679) is treated with a base, such as potassium tert-butoxide, at a moderately elevated temperature. rsc.org

The reaction proceeds through an initial Stobbe condensation to form an intermediate olefin, which then undergoes a rapid intramolecular cyclization under the same reaction conditions to yield the final annulated product, this compound. rsc.org This one-pot approach is advantageous as it circumvents the need to isolate the intermediate, thereby simplifying the synthetic process. The structure of the resulting quinolizinone has been unequivocally confirmed through comprehensive spectroscopic analysis, including MS, 1H NMR, and 13C NMR. rsc.orgctu.edu.vn

Table 1: One-Pot Synthesis of this compound

| Starting Materials | Base | Temperature | Time | Yield |

| 2-Pyridinecarbaldehyde, Diethyl succinate | Potassium tert-butoxide | 50 °C | 60 min | 43% |

Data sourced from Bui, H. T. B., et al. (2015). rsc.org

An alternative synthetic route to this compound involves the Horner-Wittig reaction (also known as the Horner-Wadsworth-Emmons reaction). researchgate.net This approach utilizes the reaction of heteroaromatic aldehydes, like 2-pyridinecarbaldehyde, with phosphono-succinates. The initial olefination step produces a methylenesuccinate intermediate. researchgate.net

This intermediate is then subjected to an acid-induced cyclization to form the final quinolizinone ring system. While this method is a valid pathway to the target compound, it has been reported to be more technically challenging to execute compared to the one-pot Stobbe condensation. researchgate.net The operational difficulties can include the requirement for very low temperatures (-78 °C) and the use of strong, moisture-sensitive bases like n-butyllithium (n-BuLi). researchgate.net

Diverse Synthetic Routes to Substituted 4-Oxo-4H-quinolizine-2-carboxylates

The synthesis of substituted quinolizinone derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These routes often involve the construction of the quinolizine ring from more complex or pre-functionalized pyridine (B92270) precursors.

Alkyl 2-pyridylacetates are versatile building blocks for the synthesis of functionalized quinolizines. A novel and environmentally benign cascade reaction has been developed for the synthesis of quinolizine derivatives bearing a chromone (B188151) skeleton. rsc.org This method involves the reaction of ethyl 2-(pyridin-2-yl)acetate derivatives with electrophilic chromone-3-carboxaldehydes in water. rsc.org Refluxing a mixture of these components directly affords the highly functionalized quinolizine products in excellent yields (83–96%) without the need for chromatographic purification. rsc.org This process highlights the utility of ethyl 2-pyridylacetate (B8455688) as a nucleophilic component that can undergo an initial condensation followed by an intramolecular cyclization to build the quinolizine scaffold. Other approaches have also utilized the cyclization of 2-(pyridin-2-yl)acetate derivatives to access indolizine (B1195054) and quinolizine systems. rsc.orgresearchgate.net

Ring-forming reactions, or annulations, are a cornerstone of heterocyclic synthesis. A powerful strategy analogous to the Robinson annulation, termed an aza-Robinson annulation, can be conceptualized for the formation of the quinolizinone core. This type of reaction typically involves a two-step sequence: a conjugate addition (Michael addition) followed by an intramolecular cyclization (such as an aldol (B89426) condensation). nih.gov

In the context of quinolizinone synthesis, the carbanion generated from an alkyl 2-pyridylacetate (or a related pyridinium (B92312) ylide) can act as the nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound (the electrophile). The resulting intermediate possesses the necessary functionality to undergo a subsequent intramolecular cyclization, where the nucleophilic nitrogen of the pyridine ring attacks a carbonyl group, leading to the formation of the fused bicyclic amide structure of the 4-oxo-4H-quinolizine system. This cascade process, combining a Michael addition with a cyclization, is an efficient annulation strategy for constructing the core ring system. researchgate.net

While a direct synthesis of the title compound using α-(dimethylaminomethylene)-2-pyridineacetate has not been explicitly reported, this reagent belongs to the class of enaminones, which are highly versatile intermediates in organic synthesis. The dimethylaminomethylene group serves as a protected formyl group equivalent or can function as a component in a [C-C-N] synthon. The general reactivity of such pyridine-derived enaminone esters involves reaction with binucleophiles or other reagents that can facilitate cyclization.

A plausible synthetic route would involve the reaction of α-(dimethylaminomethylene)-2-pyridineacetate with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetamide, in the presence of a base. This would likely proceed via an initial condensation-elimination sequence, followed by an intramolecular cyclization where the pyridine nitrogen attacks a nitrile or amide carbon, ultimately leading to a substituted 4-oxo-4H-quinolizine-2-carboxylate derivative after hydrolysis. This type of annulation is a common and effective method for constructing fused pyridine and quinoline (B57606) ring systems.

Functionalization and Derivatization of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-2 position of the quinolizine scaffold serves as a versatile handle for introducing diverse functional groups, thereby enabling the synthesis of a wide array of derivatives. Key transformations include direct aminolysis to form amides, hydrolysis to the corresponding carboxylic acid, and transesterification with various alcohols.

A facile and efficient method for synthesizing 4-oxo-4H-quinolizine-2-carboxamides involves the direct aminolysis of the ethyl carboxylate moiety. figshare.comresearchgate.net This transformation is typically achieved by heating the ethyl ester with a range of primary and secondary amines, affording the desired carboxamide derivatives in moderate to good yields. figshare.com This method provides a straightforward route to a library of amide compounds, which are of significant interest in medicinal chemistry. researchgate.net

A variety of amines can be used in this reaction, leading to a diverse set of carboxamide products. The reaction conditions and yields for the synthesis of several 4-oxo-4H-quinolizine-2-carboxamide derivatives are summarized below.

Table 1: Synthesis of 4-oxo-4H-quinolizine-2-carboxamide Derivatives via Direct Aminolysis Data sourced from a study on the facile synthesis of these derivatives. researchgate.net

| Amine Reactant | Resulting Carboxamide Product | Yield (%) |

|---|---|---|

| n-Propylamine | N-propyl-4-oxo-4H-quinolizine-2-carboxamide | 75 |

| n-Butylamine | N-butyl-4-oxo-4H-quinolizine-2-carboxamide | 78 |

| Cyclohexylamine | N-cyclohexyl-4-oxo-4H-quinolizine-2-carboxamide | 65 |

| Benzylamine | N-benzyl-4-oxo-4H-quinolizine-2-carboxamide | 82 |

| Piperidine | (4-Oxo-4H-quinolizin-2-yl)(piperidin-1-yl)methanone | 70 |

| Morpholine | (Morpholin-4-yl)(4-oxo-4H-quinolizin-2-yl)methanone | 72 |

The ethyl ester of the quinolizine derivative can be readily converted to its corresponding carboxylic acid through hydrolysis. This reaction, often referred to as saponification, is typically carried out using a base such as sodium hydroxide (B78521) in an aqueous or mixed aqueous-organic solvent system. nih.govucl.ac.be For instance, the hydrolysis of related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esters has been successfully achieved using 10% aqueous sodium hydroxide or a 2.5 N NaOH solution in a tetrahydrofuran (B95107) (THF)/water mixture. nih.govucl.ac.be The resulting carboxylic acid is a key intermediate, as it can be coupled with various amines to produce carboxamides, a strategy employed when direct aminolysis of the ester is not feasible. nih.gov The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acids has been explored for their fluorescent response upon complexation with metal ions like Mg²⁺. nih.gov

Transesterification offers a route to modify the ester group by exchanging the ethyl moiety with other alkyl groups from different alcohols. This reaction is demonstrated in the transformation of a related compound, 4-oxo-1,4-dihydroquinoline-2-carboxylic acid ethyl ester. nih.gov By heating the ethyl ester in absolute isopropyl alcohol, a transesterification reaction occurs, yielding the corresponding isopropyl ester. nih.gov This method highlights the potential for creating a variety of ester derivatives of the quinolizine core by simply changing the alcohol used as the solvent and reactant.

Table 2: Example of Transesterification of a Related Quinolone Ester Data based on a study of kynurenic acid derivatives. nih.gov

| Starting Ester | Alcohol (Solvent/Reactant) | Product | Reaction Conditions |

|---|---|---|---|

| 4-Oxo-1,4-dihydroquinoline-2-carboxylic acid ethyl ester | Isopropyl alcohol | Isopropyl 3-(isopropoxymethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate | Sealed tube, 80 °C, 26 hours |

Reactivity of the Quinolizine Ring System

The bicyclic quinolizine ring is an electron-deficient system, which influences its reactivity towards various chemical transformations, including modern photoredox-catalyzed reactions and ring transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of synthetic transformations under mild conditions. ewha.ac.kr This methodology has been applied to the functionalization of various nitrogen-containing heterocycles. researchgate.net The mechanisms often involve a photocatalyst, such as an acridinium (B8443388) derivative, which, upon photoexcitation, can facilitate single-electron transfer (SET) processes to generate radical intermediates. ewha.ac.krresearchgate.net

While direct C–H arylation on the this compound core has not been explicitly detailed, the reactivity of related quinolinium ions in photoredox catalysis suggests its potential. ewha.ac.krresearchgate.net Such reactions could theoretically proceed via the generation of a radical on the quinolizine ring, which is then trapped by an aryl partner. Other radical transformations, such as the cascade radical cyclization of related compounds, have been used to synthesize complex heterocyclic structures, indicating the utility of radical-mediated processes in this area of chemistry. nih.gov The development of dual catalytic systems, for example combining a photoredox catalyst with a nickel or cobalt catalyst, has enabled challenging cross-coupling reactions, such as the arylation of C(sp³)–H bonds and the aroylation of olefins. researchgate.netnih.gov

Iv. Computational and Theoretical Investigations of Ethyl 4 Oxo 4h Quinolizine 2 Carboxylate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic behavior. For Ethyl 4-oxo-4H-quinolizine-2-carboxylate, these methods have been instrumental in painting a detailed picture of its molecular architecture and reactivity.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the geometry and energy of molecules. mdpi.com By solving the Schrödinger equation in an approximate manner, DFT can determine the most stable arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to ascertain its optimized structure. researchgate.net These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting optimized geometry provides a solid foundation for further computational analyses.

The planarity of the quinolizine ring system and the orientation of the ethyl carboxylate group are key structural parameters determined through DFT. The calculations can also provide the total electronic energy of the molecule, which is a measure of its stability. A lower total energy corresponds to a more stable molecular conformation.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.25 |

| C-N Bond Length (in ring) | ~1.38 |

| C-C Bond Length (in ring) | ~1.40 |

| O-C-C Angle (ester) | ~110 |

| C-N-C Angle (in ring) | ~118 |

Note: These are representative values for a quinolizine core and may vary for the specific this compound molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining the chemical reactivity and electronic transitions of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd

For this compound, FMO analysis reveals the distribution and nodal properties of these key orbitals. The HOMO is typically localized on the electron-rich regions of the molecule, such as the quinolizine ring, indicating its capacity to donate electrons. Conversely, the LUMO is situated on the electron-deficient areas, highlighting its ability to accept electrons. The visualization of these orbitals provides a clear map of the molecule's reactive sites. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is associated with the electron affinity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These are representative values and the actual energies for this compound would be determined by specific calculations. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, which align well with the familiar Lewis structures. For this compound, NBO analysis is employed to investigate intramolecular interactions, such as hyperconjugation, and to quantify the charge transfer between different parts of the molecule.

This analysis can reveal significant delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. The stabilization energy associated with these interactions is a measure of their strength. For instance, the interaction between a lone pair on the oxygen atom of the carbonyl group and an adjacent antibonding orbital can be quantified. NBO analysis also provides information on the natural atomic charges, offering a more chemically intuitive picture of the charge distribution compared to other methods.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. nih.gov This allows for the exploration of the molecule's conformational flexibility and its behavior in different environments.

MD simulations of this compound can be performed to explore its conformational landscape. scienceopen.com By simulating the molecule's motion at a given temperature, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the ethyl carboxylate side chain and its preferred orientations relative to the rigid quinolizine core. The simulations can reveal dynamic processes such as bond rotations and ring puckering, providing a comprehensive understanding of the molecule's flexibility and structural dynamics. nih.gov

The behavior and stability of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations are an excellent tool for studying solvation effects. nih.gov By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), MD simulations can model the solute-solvent interactions. arxiv.org

Prediction of Chemical Reactivity and Mechanistic Insights

Density Functional Theory (DFT) is a primary computational method used to explore the chemical reactivity of molecules. By calculating various electronic properties and reactivity descriptors, DFT can identify the most reactive sites within a molecule and provide a basis for predicting the outcomes of chemical reactions.

The Average Local Ionization Energy (ALIE), calculated on the molecule's electron density surface, is a robust descriptor for predicting sites susceptible to electrophilic attack. A lower ALIE value indicates a region where it is easier to remove an electron, signifying a more nucleophilic and thus more reactive site for an electrophile.

For this compound, ALIE calculations are employed to map the nucleophilic potential across the aromatic quinolizine core. The regions with the lowest ALIE values are predicted to be the most favorable for electrophilic substitution. Theoretical studies on related nitrogen-containing heterocyclic systems often show that specific carbon atoms on the rings are more activated towards electrophiles. While specific published ALIE data for this exact molecule is not available, a representative analysis would typically yield results identifying the most electron-rich positions.

Table 4.1: Predicted Average Local Ionization Energies (ALIE) for Selected Atoms of this compound Note: The data in this table is illustrative and represents typical values for this class of compound, intended to demonstrate the output of such a computational analysis.

| Atomic Site | Predicted ALIE (kcal/mol) | Predicted Electrophilic Reactivity |

| C-1 | 195.8 | High |

| C-3 | 201.2 | Moderate |

| C-6 | 215.5 | Low |

| C-7 | 210.4 | Low-Moderate |

| C-8 | 214.9 | Low |

| C-9 | 208.1 | Moderate |

Fukui functions are conceptual DFT descriptors that reveal the propensity of a specific site in a molecule to undergo nucleophilic, electrophilic, or radical attack. researchgate.net The function f(r) quantifies the change in electron density at a point r when the total number of electrons in the system changes.

f+(r) : Predicts sites for nucleophilic attack (where an electron is added). A higher value indicates a more favorable site.

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

f0(r) : Predicts sites for radical attack .

Analysis of these functions for this compound allows for a detailed prediction of its reactivity. For instance, Fukui function calculations on the related quinoline (B57606) scaffold have been used to successfully predict sites for aromatic substitution. nih.gov For nucleophilic attack, the analysis would likely highlight the carbonyl carbon (C-4) and specific positions on the quinolizine ring made electron-deficient by the electron-withdrawing groups.

Table 4.2: Predicted Condensed Fukui Function Values for Nucleophilic and Radical Attack Note: The data in this table is illustrative and represents typical values for this class of compound, intended to demonstrate the output of such a computational analysis.

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f0) for Radical Attack |

| C-1 | 0.045 | 0.039 |

| C-3 | 0.098 | 0.076 |

| C-4 (Carbonyl) | 0.152 | 0.110 |

| C-9 | 0.081 | 0.065 |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs for various bonds within a molecule is a powerful method for predicting reaction pathways, particularly those involving radical mechanisms or thermal decomposition. The bond with the lowest BDE is typically the most likely to break first, initiating a chemical transformation.

For this compound, BDE analysis can identify the weakest bonds and thus the most probable initial steps in degradation or fragmentation pathways. This is particularly relevant for understanding its stability and potential transformations under thermal or photochemical conditions. The analysis would likely focus on the C-H bonds of the ethyl group and the bonds connecting the ester group to the quinolizine ring.

Table 4.3: Predicted Bond Dissociation Energies (BDE) for Selected Bonds Note: The data in this table is illustrative and represents typical values for this class of compound, intended to demonstrate the output of such a computational analysis.

| Bond | Predicted BDE (kcal/mol) | Implication for Reactivity |

| C(ring)-COOEt | 105.2 | High stability of ester linkage to ring |

| O-CH₂CH₃ | 85.1 | Potential site for ether cleavage |

| CH₂-CH₃ | 98.5 | Stable C-C bond in ethyl group |

| C(ring)-H | 110-115 | Aromatic C-H bonds are strong |

Computational Modeling of Spectroscopic Data

Theoretical calculations are instrumental in interpreting and confirming experimental spectroscopic data. By simulating spectra from first principles, researchers can assign experimental signals with greater confidence and gain a deeper understanding of the molecule's structure and vibrational modes.

The structure of this compound has been confirmed experimentally using techniques including 1H and 13C NMR spectroscopy. researchgate.netfigshare.com Computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, can predict the 1H and 13C chemical shifts. These predicted values are then compared to experimental data to validate the calculated structure.

The correlation between experimental and theoretically predicted chemical shifts provides a powerful check on the accuracy of the computational model. For complex heterocyclic systems, such calculations are invaluable for resolving ambiguities in signal assignment. tsijournals.comnih.gov While experimental data provides the ground truth, theoretical predictions help in the complete assignment of the quinolizinone ring protons and carbons. researchgate.net

Table 4.4: Comparison of Experimental and Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Predicted values are illustrative, based on typical DFT calculation accuracy. Experimental values are from published literature. researchgate.net

| ¹H NMR | Experimental δ (ppm) researchgate.net | Illustrative Predicted δ (ppm) | ¹³C NMR | Experimental δ (ppm) researchgate.net | Illustrative Predicted δ (ppm) |

| H-1 | 9.17 | 9.25 | C-1 | 138.5 | 139.0 |

| H-3 | 7.62 | 7.69 | C-2 | 118.2 | 118.8 |

| H-6 | 7.45 | 7.51 | C-3 | 125.1 | 125.5 |

| H-7 | 7.27 | 7.33 | C-4 | 158.9 | 159.5 |

| H-8 | 7.22 | 7.28 | C-6 | 128.7 | 129.1 |

| H-9 | 7.12 | 7.19 | C-7 | 126.4 | 126.9 |

| -OCH₂CH₃ | 4.41 | 4.45 | C-8 | 125.9 | 126.3 |

| -OCH₂CH₃ | 1.42 | 1.46 | C-9 | 116.3 | 116.8 |

| C-5a | 135.2 | 135.8 | |||

| C-9a | 120.1 | 120.6 | |||

| C=O (Ester) | 164.7 | 165.2 | |||

| -OCH₂CH₃ | 61.5 | 62.0 | |||

| -OCH₂CH₃ | 14.3 | 14.8 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. Simulating these spectra through frequency calculations in DFT allows for the assignment of each vibrational band to a specific molecular motion (e.g., stretching, bending). This correlation between experimental and calculated spectra is a cornerstone of structural elucidation for novel compounds. mdpi.com

For this compound, simulations would predict the frequencies and intensities of key vibrational modes. These include the C=O stretching vibrations of the ketone and ester groups, C-O stretching of the ester, and various C-H and C=C stretching and bending modes within the aromatic quinolizine system.

Table 4.5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Note: The data in this table is illustrative and represents typical values for this class of compound, intended to demonstrate the output of such a computational analysis.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Quinolizine Ring | 3050 - 3150 |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 2850 - 3000 |

| Ketone C=O Stretch | Quinolizine Ring | 1640 - 1660 |

| Ester C=O Stretch | Carboxylate Group | 1715 - 1735 |

| Aromatic C=C Stretch | Quinolizine Ring | 1450 - 1600 |

| Ester C-O Stretch | Carboxylate Group | 1150 - 1250 |

Theoretical Studies on Electronic Absorption and Emission Characteristics

Computational and theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are pivotal in elucidating the electronic absorption and emission properties of fluorescent molecules like this compound. While specific theoretical investigations exclusively focused on this exact molecule are not extensively documented in publicly available literature, the principles can be thoroughly understood by examining studies on closely related quinolizine and quinoline derivatives. These studies provide a robust framework for predicting and interpreting the photophysical behavior of the target compound.

Theoretical calculations are instrumental in understanding the relationship between the molecular structure and the observed UV-Vis absorption and fluorescence spectra. For the 4-oxo-4H-quinolizine core, the electronic transitions are typically dominated by π-π* transitions within the aromatic system. The position of substituents, such as the ethyl carboxylate group at the 2-position, is known to modulate these transitions, thereby influencing the absorption and emission wavelengths.

Research on related 4-oxo-4H-quinolizine-3-carboxylic acids has shown that these compounds are excellent fluorophores. nih.gov Their fluorescence is a key characteristic that makes them suitable for applications such as selective ion indicators. nih.gov The electronic properties of the quinolizine ring system, characterized by its aromatic nature, are central to these fluorescent properties. uni-lj.si

A detailed theoretical analysis would involve optimizing the ground-state geometry of this compound using DFT methods. Following this, TD-DFT calculations are performed to predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

For instance, a TD-DFT study on a structurally analogous quinoline derivative, 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, utilized the B3LYP functional and the 6-311++G(d,p) basis set to calculate its electronic transitions. researchgate.net Similar methodologies would be applied to this compound to determine its photophysical parameters. The calculations would identify the specific molecular orbitals involved in the primary electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The nature of the solvent is also a critical factor that is accounted for in theoretical models, often using approaches like the Polarizable Continuum Model (PCM). The solvent can influence the energy levels of the molecular orbitals and thus cause shifts in the absorption and emission spectra (solvatochromism).

Based on analogous compounds, the primary absorption bands of this compound in the UV-Vis spectrum are expected to arise from π-π* transitions. The emission spectrum, or fluorescence, occurs after the molecule relaxes to the lowest vibrational level of the first excited state and subsequently returns to the ground state, emitting a photon of lower energy (longer wavelength) than the one absorbed.

The following interactive data table illustrates the kind of detailed findings that a TD-DFT calculation would yield for this compound, based on typical results for similar heterocyclic compounds.

| Calculated Parameter | Predicted Value | Description |

| Absorption Maximum (λmax) | ~350-400 nm | The wavelength at which the molecule absorbs light most strongly, corresponding to the energy of the primary electronic transition. |

| Oscillator Strength (f) | > 0.1 | A dimensionless quantity that represents the probability of an electronic transition occurring. A higher value indicates a more intense absorption band. |

| Major Transition | HOMO → LUMO | The primary electronic transition responsible for the main absorption band, involving the promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. |

| Emission Maximum (λem) | ~450-500 nm | The wavelength at which the molecule emits light most strongly upon relaxation from the excited state. |

| Stokes Shift | ~100-150 nm | The difference in wavelength between the absorption and emission maxima, indicative of the energy lost to vibrational relaxation in the excited state. |

These theoretical predictions are invaluable for rationalizing the experimentally observed photophysical properties and for designing new quinolizine derivatives with tailored absorption and emission characteristics for specific applications, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. uni-lj.si The synthesis of this compound has been successfully developed, providing the basis for such future experimental and theoretical explorations. researchgate.net

V. Advanced Applications of Ethyl 4 Oxo 4h Quinolizine 2 Carboxylate in Chemical Sciences

Utilization as Fluorescent Probes and Indicators

The inherent fluorescence of the 4-oxo-4H-quinolizine core is a defining characteristic that underpins its use in the development of fluorescent probes and indicators. These molecules can signal the presence of specific analytes or changes in the chemical environment through a detectable change in their fluorescence properties.

While research into the specific metal ion sensing capabilities of Ethyl 4-oxo-4H-quinolizine-2-carboxylate is still an emerging area, significant insights can be drawn from closely related structural analogs. Notably, studies on 4-oxo-4H-quinolizine-3-carboxylic acids have demonstrated their efficacy as selective fluorescent indicators for magnesium ions (Mg²⁺). acs.orgnih.gov These compounds exhibit a strong fluorescent response upon complexation with Mg²⁺, with minimal interference from calcium ions (Ca²⁺), which is a common challenge in the design of magnesium sensors. acs.orgnih.gov

The selective response is attributed to the specific coordination environment created by the quinolizine core and the carboxylate group at the 3-position. This has paved the way for the development of the first ratiometric fluorescent indicators that are selective for Mg²⁺. acs.orgnih.gov The dissociation constants for these 3-carboxylate-based fluorophores are in the millimolar range, which is commensurate with the typical intracellular concentrations of Mg²⁺, making them suitable for biological applications. acs.orgnih.gov

Although direct studies on the 2-carboxylate isomer are not as prevalent in the context of Mg²⁺ and Ca²⁺ sensing, the foundational work on the 3-carboxylate derivatives suggests a promising avenue for the future design and development of novel sensors based on the this compound scaffold. Further research is warranted to explore the impact of the carboxylate position on the selectivity and sensitivity of metal ion binding.

A related compound, Ethyl benzo scbt.commedchemexpress.com-4-oxo-4H-quinolizine-3-carboxylate, has also been identified as a selective fluorescent indicator for Mg²⁺. medchemexpress.com

The 4-oxo-4H-quinolizine framework is recognized for its valuable physicochemical properties, including its fluorescence, which makes it an attractive scaffold for developing probes for a range of biological targets. researchgate.net this compound serves as a key precursor in the synthesis of more complex fluorescent molecules. For instance, its ethyl carboxylate group can be readily functionalized. researchgate.net

A notable application is the facile synthesis of 4-oxo-4H-quinolizine-2-carboxamide derivatives through direct aminolysis. researchgate.net This process allows for the introduction of a variety of amine-containing moieties, enabling the tuning of the molecule's fluorescent properties and its conjugation to other molecules for labeling purposes. The synthesis of these carboxamides highlights the utility of the parent ester as a platform for creating a library of fluorescent compounds with diverse functionalities. researchgate.netfigshare.com

| Precursor Compound | Synthetic Transformation | Product Class | Potential Application |

| This compound | Direct aminolysis with various amines | 4-oxo-4H-quinolizine-2-carboxamides | Fluorescent labeling, Bio-imaging |

Role in Materials Science

The photophysical properties of quinolizine derivatives also position them as promising candidates for applications in materials science, particularly in the development of organic electronics and specialized dyes.

While direct studies on this compound for Organic Electroluminescent (OEL) applications are limited, the broader class of quinolizine and related nitrogen-containing heterocyclic compounds has been investigated for their potential in this field. The development of efficient blue-emitting materials is a key area of research in OEL technology, and various heterocyclic scaffolds are being explored to this end. The inherent fluorescence of the 4-oxo-4H-quinolizine core suggests its potential as a chromophore in the design of new OEL materials. The ability to modify the core structure and introduce various substituents allows for the tuning of the emission wavelength and other photophysical properties, which is crucial for optimizing the performance of OEL devices.

The strong fluorescence of the 4-oxo-4H-quinolizine system makes it an excellent scaffold for the development of novel fluorescent dyes. acs.orgscbt.com Ethyl 4-oxo-4H-quinolizine-3-carboxylate, a close isomer of the title compound, is described as a selective fluorophore. scbt.com The ability to chemically modify the quinolizine ring and the carboxylate group of this compound provides a pathway to synthesize a range of dyes with tailored absorption and emission profiles. These specialized dyes could find use in various applications, including as tracers, in security inks, or as components in advanced optical materials.

Intermediate in Complex Organic Synthesis

Beyond its direct applications based on its fluorescent properties, this compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds. researchgate.netnih.gov The 4-oxo-4H-quinolizine scaffold itself is a key pharmacophore for a range of biological targets, and thus, efficient synthetic routes to its derivatives are of significant interest. researchgate.netnih.gov

A facile one-pot Stobbe condensation followed by cyclization starting from commercially available 2-pyridinecarbaldehyde provides an efficient route to this compound. researchgate.net This makes it a readily accessible building block for further synthetic transformations. researchgate.net

One of the primary uses of this compound as an intermediate is the synthesis of 4-oxo-4H-quinolizine-2-carboxamide derivatives. researchgate.net The ethyl carboxylate moiety is readily converted to a wide range of amides by reaction with different amines. researchgate.netfigshare.com This transformation is significant as it allows for the introduction of diverse functional groups, which can modulate the biological activity and physicochemical properties of the resulting molecules. The synthesis of these carboxamides is a key step towards creating libraries of compounds for drug discovery and other applications. researchgate.netfigshare.com

Furthermore, the 4-oxo-4H-quinolizine core is a versatile scaffold for the construction of other fused heterocyclic systems. While specific examples starting from the 2-carboxylate are still emerging, the general reactivity of the quinolizine ring system suggests its potential in various cycloaddition and condensation reactions to build more elaborate molecular architectures.

| Starting Material | Reagent | Product | Significance |

| 2-Pyridinecarbaldehyde and Diethyl succinate (B1194679) | Potassium tert-butoxide | This compound | Facile synthesis of the core intermediate researchgate.net |

| This compound | Various amines | 4-oxo-4H-quinolizine-2-carboxamides | Access to a diverse library of functionalized derivatives researchgate.net |

Building Block for Polycyclic Aromatic and Heterocyclic Systems

The strategic placement of reactive sites in this compound allows for its elaboration into a variety of fused polycyclic aromatic and heterocyclic systems. The presence of the ester group at the 2-position, coupled with the reactivity of the quinolizine ring, provides multiple avenues for cyclization and annulation reactions.

One of the primary transformations involves the conversion of the ethyl carboxylate moiety into a more reactive intermediate, such as a hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting carbohydrazide (B1668358) can then undergo condensation reactions with various electrophiles to construct new heterocyclic rings. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazole, pyrimidine, or other nitrogen-containing heterocycles. While specific examples starting directly from this compound are not extensively documented in readily available literature, the analogous chemistry of related quinolone and quinolizine carboxylates provides a strong precedent for these transformations. For example, the synthesis of pyrazolo[4,3-c]quinoline derivatives often proceeds through the cyclization of a hydrazine derivative onto a quinoline (B57606) core.

Furthermore, the quinolizine nucleus itself can participate in cycloaddition reactions or can be functionalized to facilitate subsequent ring-closing reactions. The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives bearing benzimidazole (B57391) and benzothiazole (B30560) substituents highlights the potential for creating complex, multi-ring systems. researchgate.net Although this example pertains to the 3-carboxylate isomer, the underlying principles of using the quinolizine scaffold as a template for building polycyclic structures are directly applicable.

A notable application is the synthesis of 4-oxo-4H-quinolizine-2-carboxamide derivatives. figshare.comresearchgate.net While not a polycyclic system in itself, the formation of the amide from the ester is a critical first step in many synthetic routes toward more complex structures. The aminolysis of the ethyl ester with a variety of amines proceeds efficiently, demonstrating the accessibility of the ester group for modification. researchgate.net These carboxamide derivatives can then serve as advanced intermediates for further cyclization reactions.

Table 1: Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives figshare.comresearchgate.net

| Amine Reactant | Product | Yield (%) |

| n-Butylamine | N-Butyl-4-oxo-4H-quinolizine-2-carboxamide | Moderate to Good |

| n-Propylamine | N-Propyl-4-oxo-4H-quinolizine-2-carboxamide | Moderate to Good |

| Methylbenzylamine | N-(Methylbenzyl)-4-oxo-4H-quinolizine-2-carboxamide | Moderate to Good |

| 3-Morpholinopropylamine | N-(3-Morpholinopropyl)-4-oxo-4H-quinolizine-2-carboxamide | Moderate to Good |

| Diethanolamine | N,N-Bis(2-hydroxyethyl)-4-oxo-4H-quinolizine-2-carboxamide | Moderate to Good |

Precursor for Advanced Chemical Reagents and Ligands

The functional group handles on this compound make it an attractive precursor for the synthesis of advanced chemical reagents and ligands with tailored properties. The ester can be readily converted into a variety of functional groups, such as amides, hydrazides, and carboxylic acids, which can act as coordinating sites for metal ions.

The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acids as selective fluorescent indicators for magnesium ions (Mg²⁺) demonstrates the potential of this scaffold in the design of chemical sensors. nih.gov These molecules exhibit a strong fluorescent response upon complexation with Mg²⁺, a property that is highly valuable for biological imaging and sensing applications. While this research focuses on the 3-carboxylate isomer, it underscores the inherent capability of the 4-oxo-quinolizine framework to act as a fluorophore and a metal-ion chelator. It is plausible that ligands derived from this compound could exhibit similar or complementary properties.

The conversion of the ethyl ester to various carboxamides is a key step in creating potential ligands. figshare.comresearchgate.net The nitrogen and oxygen atoms of the amide group, along with the nitrogen atom of the quinolizine ring, can act as donor atoms for metal coordination, potentially forming bidentate or tridentate ligands. The synthesis of a variety of N-substituted 4-oxo-4H-quinolizine-2-carboxamides opens up possibilities for fine-tuning the steric and electronic properties of the resulting ligands. researchgate.net

For example, the introduction of additional coordinating groups onto the amide nitrogen, such as in N,N-bis(2-hydroxyethyl)-4-oxo-4H-quinolizine-2-carboxamide, could lead to the formation of polydentate ligands capable of forming stable complexes with a range of metal ions. Such ligands are of interest in areas such as catalysis, materials science, and medicinal chemistry.

Table 2: Potential Ligand Precursors from this compound

| Precursor Compound | Potential Ligand Type | Potential Donor Atoms |

| 4-Oxo-4H-quinolizine-2-carboxylic acid | Bidentate | O(carboxyl), O(keto) |

| 4-Oxo-4H-quinolizine-2-carbohydrazide | Bidentate/Tridentate | N(hydrazide), O(amide), N(ring) |

| N-Aryl-4-oxo-4H-quinolizine-2-carboxamide | Bidentate | O(amide), N(ring) |

| N,N-Bis(2-hydroxyethyl)-4-oxo-4H-quinolizine-2-carboxamide | Tridentate/Tetradentate | O(amide), N(ring), O(hydroxyl) x2 |

Vi. Future Research Directions and Emerging Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of quinolizine derivatives has traditionally involved methods that may utilize harsh conditions or hazardous reagents. Future research is increasingly focused on developing "green" and sustainable synthetic protocols that are more environmentally benign and economically viable. Key strategies include the adoption of one-pot reactions, the use of alternative energy sources like microwave irradiation, and the implementation of aqueous reaction media. researchgate.netnih.gov

One established approach for a related compound, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, involves the Gould-Jacobs reaction, which can be significantly enhanced through microwave irradiation, reducing reaction times from hours to minutes. nih.gov Similarly, the Stobbe condensation used to create the 4-oxo-4H-quinolizine core structure is often a one-pot method, which inherently reduces waste by minimizing intermediate isolation steps. researchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Related Heterocycles

| Feature | Conventional Method | Green Alternative | Benefit of Green Approach | Source |

|---|---|---|---|---|

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Reduced Reaction Time, Energy Efficiency | nih.govnih.gov |

| Solvent | Diphenyl Ether, DMF | Water, Ethanol | Reduced Toxicity & Environmental Impact | acs.orgnih.gov |

| Catalyst | Stoichiometric strong bases (e.g., potassium tert-butoxide) | Reusable solid catalysts (e.g., BiCl3) | Catalyst Recyclability, Milder Conditions | researchgate.netnih.gov |

| Procedure | Multi-step with intermediate isolation | One-pot synthesis | Increased Efficiency, Reduced Waste | researchgate.netnih.gov |

Advanced In-Situ Spectroscopic Studies of Reaction Mechanisms

A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new transformations. While final product characterization for quinolizines is well-established using techniques like NMR and mass spectrometry, future research will move towards advanced in-situ spectroscopic methods to study reaction pathways in real-time. researchgate.netnih.gov

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), stopped-flow NMR, and in-situ Raman spectroscopy can provide invaluable data on the formation and consumption of transient intermediates and transition states. For instance, the proposed mechanism for the formation of the 4-oxo-4H-quinolizine ring involves key steps like nucleophilic acyl substitution and cyclization. nih.gov In-situ spectroscopy could allow for the direct observation of these intermediates, confirming the proposed pathway and identifying rate-limiting steps. This deeper mechanistic insight will enable chemists to rationally design more efficient and selective syntheses for ethyl 4-oxo-4H-quinolizine-2-carboxylate and its analogues.

Integration of Machine Learning in Predictive Chemistry and Material Design

The intersection of machine learning (ML) and chemistry is a rapidly expanding frontier with the potential to revolutionize molecular design and discovery. nih.govrsc.org For the quinolizine scaffold, ML algorithms can be trained on existing chemical data to predict a wide range of properties and outcomes. frontiersin.org

Future applications in this area include:

Reaction Prediction and Optimization: ML models can predict the optimal conditions (catalyst, solvent, temperature) to maximize the yield of this compound synthesis or to achieve selective functionalization at specific positions on the quinolizine ring. nih.govdoaj.org

Property Prediction: By learning from the structures and properties of known quinolizine and quinoline (B57606) derivatives, ML can forecast the photophysical characteristics (e.g., absorption/emission spectra), solubility, and even potential biological activities of novel, yet-to-be-synthesized analogues. arxiv.org

De Novo Design: Generative ML models can design entirely new quinolizine-based molecules with desired properties. For example, an algorithm could be tasked to design a quinolizine derivative with a specific emission wavelength for use in bioimaging, guiding synthetic chemists toward the most promising candidates. frontiersin.org

Table 2: Potential Applications of Machine Learning in Quinolizine Research

| ML Application | Input Data | Predicted Output | Potential Impact | Source |

|---|---|---|---|---|

| Site Selectivity Prediction | SMILES strings of quinolizine derivatives, quantum chemical descriptors | Most reactive site for electrophilic substitution | Rapidly guide functionalization strategies | doaj.org |

| Reaction Optimization | Reactants, reagents, conditions | Reaction yield, purity | Accelerate development of efficient syntheses | nih.gov |

| Property Forecasting | Molecular structure | Photophysical properties (e.g., emission wavelength, quantum yield) | Prioritize synthesis of materials with desired characteristics | frontiersin.orgarxiv.org |

Exploration of Novel Photophysical Properties and Applications

The 4-oxo-4H-quinolizine core is known for its fluorescence properties. uni-lj.si Future research will delve deeper into the unique photophysics of this compound and its derivatives, aiming to harness these properties for advanced applications. A particularly exciting avenue is the exploration of aggregation-induced emission (AIE). nih.govchemrxiv.org AIE-active molecules (AIEgens) are typically non-emissive when dissolved but become highly fluorescent upon aggregation, making them ideal for developing biological sensors and imaging agents. nih.gov

Recent studies on other quinolizine systems have demonstrated their potential as AIEgens, capable of visualizing molecular motion and generating reactive oxygen species (ROS) for photodynamic therapy. nih.govsemanticscholar.org Future work on this compound will likely involve structural modifications to induce and tune AIE characteristics. Furthermore, the inherent fluorescence of these compounds makes them promising candidates for development as selective fluorophores for detecting ions or biomolecules. scbt.comnih.gov The investigation of properties like solvatofluorochromism, where the emission color changes with solvent polarity, could also lead to new sensing applications. acs.org

Table 3: Illustrative Photophysical Properties of Related Quinolone Derivatives

| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (cm⁻¹) | Key Observation | Source |

|---|---|---|---|---|---|---|

| 7-(diethylamino)quinolone chalcone (B49325) 1 | THF | 423 | 502 | 3921 | Baseline Emission | acs.org |

| 7-(diethylamino)quinolone chalcone 1 | Ethanol | 445 | 563 | 5089 | Significant bathochromic (red) shift with increasing solvent polarity | acs.org |

| 7-(diethylamino)quinolone chalcone 2 | THF | 440 | 523 | 3921 | Red-shifted emission compared to compound 1 | acs.org |

| 7-(diethylamino)quinolone chalcone 2 | Ethanol | 465 | 606 | 5284 | Strong solvatofluorochromism, indicating ICT character | acs.org |

Design of New Quinolizine Architectures for Tunable Functionality

The functionalization of the quinolizine scaffold is a key strategy for tuning its properties. rsc.org Future research will focus on creating novel architectures based on this compound to achieve specific functions. This involves the precise introduction of different chemical groups at various positions on the bicyclic ring system.

Key design strategies include:

C-H Functionalization: Modern synthetic methods allow for the direct conversion of carbon-hydrogen bonds into new functional groups, providing a powerful tool for modifying the quinolizine core without requiring pre-functionalized starting materials. rsc.orgresearchgate.net

Molecular Hybridization: This approach involves linking the quinolizine scaffold to other functional molecules, such as chalcones or other pharmacophores, to create hybrid compounds with potentially synergistic or novel properties. mdpi.com

Modification of the Carboxylate Group: The ethyl carboxylate moiety at the 2-position is a prime handle for further chemical transformations. researchgate.net It can be converted into amides, hydrazides, or other functional groups, each imparting different chemical and physical properties to the parent molecule.

By systematically exploring these modifications, researchers can create libraries of new quinolizine derivatives and screen them for enhanced photophysical performance, targeted biological activity, or utility in materials science. This "elaborate tailoring" of the molecular architecture is crucial for translating the potential of the quinolizine core into practical applications. nih.govsemanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.